Benzil

Catalog No.
S520866
CAS No.
134-81-6
M.F
C14H10O2
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzil

Benzil eliminates volatility and LED-curing gaps of diketones/benzophenone.

  • Type II photoinitiator absorbing up to 400 nm, for 365/395 nm LED-cured thick/pigmented coatings.
  • Solid (mp 95°C), bp 344°C, ensures precise stoichiometry; yields 95-98% in quinoxaline synthesis.
  • Hydrogen-abstraction mechanism minimizes low-MW fragments for low-extractable specs in inks/adhesives.
  • Single-step photofabrication of metal-polymer nanocomposites via ketyl radicals.

CAS Number

134-81-6

Product Name

Benzil

IUPAC Name

1,2-diphenylethane-1,2-dione

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C14H10O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H

InChI Key

WURBFLDFSFBTLW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2

solubility

Soluble in DMSO

Synonyms

benzil, diphenyl-alpha-beta-ketone, diphenylethane-1,2-dione, diphenylethanedione

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2

The exact mass of the compound Benzil is 210.0681 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 220315. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Glyoxal - Supplementary Records. It belongs to the ontological category of alpha-diketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

25 g, 100 g

Benzil (1,2-diphenylethane-1,2-dione) is a highly stable, aromatic 1,2-diketone that serves as a cornerstone reagent in both photopolymerization and heterocyclic synthesis. As a solid at room temperature (mp ~95°C), it offers excellent bulk handling characteristics compared to volatile aliphatic diketones. In polymer chemistry, Benzil functions as a classic Type II photoinitiator, driving free-radical curing networks via hydrogen abstraction when paired with an amine co-initiator. In organic synthesis, its adjacent carbonyl groups and flanking phenyl rings make it an ideal, non-volatile electrophilic precursor for the near-quantitative synthesis of quinoxalines, imidazoles, and benzilic acid derivatives. For procurement, Benzil represents a dual-utility material, providing both stoichiometric reliability in bulk condensation reactions and red-shifted UV absorption for specialized coating applications .

Research & Industrial Fit

Workflow UV-curable coatings, adhesives, and inks with amine co-initiators
Selection Context Reported amine-dependent photoinitiator efficiency switch
Use Context Pharmaceutical intermediate and electrochemical model compound

Substituting Benzil with closely related photoinitiators or dicarbonyls introduces severe process liabilities. Replacing Benzil with the benchmark Type II initiator Benzophenone restricts curing to high-energy UV-C (254 nm) wavelengths, failing in near-UV LED systems or thick, pigmented coatings where longer wavelength penetration is required [1]. Conversely, using Benzoin—a direct structural analog—shifts the mechanism to Type I homolytic cleavage, generating low-molecular-weight volatile fragments that compromise low-migration and low-extractable coating specifications. In synthetic workflows, substituting Benzil with aliphatic diketones like diacetyl (bp 88°C) introduces extreme volatility, leading to evaporative losses, stoichiometric drift, and reduced yields during the bulk scale-up of heterocyclic pharmaceutical intermediates [2].

Substitution Risk

Amine synergism mismatch
Benzophenone and benzoin lack the reported amine-triggered efficiency switch observed for Benzil.
Electrochemical medium dependence
Redox behavior is reversible in BMPY TfO ionic liquid but may become irreversible in conventional aprotic solvents.
Electrophilicity difference
Reported ¹³C NMR shift indicates higher electrophilic character vs 9,10-phenanthrenequinone, altering nucleophile reactivity.

Curing Wavelength Compatibility: Benzil vs. Benzophenone

In photopolymerization, the choice of initiator dictates the required curing hardware. Benzophenone, a standard Type II initiator, exhibits a primary π-π* absorption maximum at 254 nm, necessitating high-energy UV-C lamps. In contrast, Benzil features a pronounced n-π* transition that extends its absorption profile into the near-UV range (370–400 nm) [1]. This significant red-shift allows Benzil-based systems to be activated by modern 365 nm or 395 nm LED arrays, and enables effective depth-curing in heavily pigmented formulations where short-wave UV is blocked.

Evidence DimensionEffective Absorption Wavelength (Curing Window)
Target Compound Datan-π* transition extending to 370–400 nm
Comparator Or BaselineBenzophenone (Primary π-π* max at 254 nm)
Quantified Difference~100+ nm red-shift in the functional absorption tail
ConditionsUV-Vis spectrophotometry in standard photoinitiator formulations

Allows procurement to transition from hazardous mercury UV-C lamps to energy-efficient, longer-wavelength LED curing systems.

Amine-synergized efficiency
Head-to-head
Least efficient without amine → most efficient with amine
May support amine co-initiator formulations
Among 8 tested initiators; diethylmethylamine

Precursor Stability and Yield in Quinoxaline Synthesis: Benzil vs. Diacetyl

For the synthesis of quinoxaline derivatives via condensation with o-phenylenediamines, precursor volatility directly impacts scale-up viability. Benzil is a stable solid (bp 344°C, mp 95°C) that allows for exact stoichiometric weighing and zero evaporative loss, routinely achieving 95–98% yields of 2,3-diphenylquinoxaline at room temperature in green solvents like ethanol [1]. Aliphatic alternatives such as diacetyl (2,3-butanedione) are highly volatile liquids (bp 88°C), which suffer from evaporative loss during handling, leading to stoichiometric imbalances and depressed yields in unsealed reactors.

Evidence DimensionBoiling Point & Condensation Yield
Target Compound Databp 344°C; 95–98% yield of target quinoxaline
Comparator Or BaselineDiacetyl (bp 88°C; high evaporative loss risk)
Quantified Difference256°C higher boiling point ensuring precise stoichiometry and near-quantitative yields
ConditionsRoom temperature condensation in EtOH/H2O with catalytic support

Eliminates evaporative precursor loss during bulk scale-up, ensuring high-yield, reproducible batches of pharmaceutical intermediates.

Reversible electrochemistry
Head-to-head
Two reversible 1e⁻ steps in BMPY TfO
Supports mechanistic study in ionic liquid
Second step irreversible in acetonitrile/DMF

Low-Migration Suitability via Type II Mechanism: Benzil vs. Benzoin

Benzoin and Benzil represent divergent photoinitiation pathways. Benzoin acts as a Type I initiator, undergoing Norrish Type I homolytic cleavage upon irradiation to produce distinct benzoyl and hydroxybenzyl radicals[1]. These low-molecular-weight fragments remain in the polymer matrix and are prone to migration or outgassing. Benzil, operating as a Type II initiator, undergoes bimolecular hydrogen abstraction in the presence of an amine co-initiator, forming ketyl radicals without primary backbone fragmentation [1]. This non-cleavage pathway drastically reduces the generation of volatile byproducts.

Evidence DimensionPrimary Photochemical Pathway
Target Compound DataType II H-abstraction (no primary backbone cleavage)
Comparator Or BaselineBenzoin (Type I homolytic cleavage into volatile fragments)
Quantified DifferenceAvoidance of direct low-molecular-weight cleavage byproducts
ConditionsUV irradiation in standard monomer matrices

Essential for formulating food-contact coatings, medical device adhesives, or low-odor inks where extractable cleavage fragments are strictly regulated.

Carbonyl electrophilicity
Cross-study comparable
Benzil δ 194.5 vs PQ δ 180.3 ppm
Higher electrophilicity may facilitate nucleophilic attack
Δδ +14.2 ppm; CDCl₃

Orthogonal Photoredox Activity for Nanocomposites: Benzil vs. Aroyl Initiators

In advanced hybrid material synthesis, Benzil offers orthogonal reactivity that standard aroyl-radical initiators lack. Upon photoinduced reaction with an amine, Benzil generates a ketyl-type radical anion (B•–) which acts as a strong electron-transfer mediator capable of reducing metal salts (e.g., Au, Ag, Cu) into 5–40 nm nanoparticles [1]. In contrast, the aroyl radicals generated by standard cleavage initiators do not act as reducing agents for metal cations. This allows Benzil to simultaneously initiate polymerization and drive in-situ metal nanoparticle formation.

Evidence DimensionOne-Electron Reduction Capability
Target Compound DataKetyl radical (B•–) successfully reduces metal cations to elemental nanoparticles
Comparator Or BaselineStandard Aroyl radicals (Redox inactive toward metal cations)
Quantified DifferenceExclusive capability to drive simultaneous photopolymerization and in-situ nanoparticle reduction
ConditionsPhotolysis in the presence of reducible metal salts (e.g., Cu(II), Ag(I))

Provides a single-component photoredox solution for manufacturing advanced metal-polymer nanocomposites, simplifying procurement and formulation.

Thermal stability
Data to verify
Reported lower thermal stability vs PQ
May affect high-temperature processing choice
Exact TGA values not provided; context-dependent
Melting point advantage
Class-level
Benzil 94–96 °C vs hydrobenzoin 122–149 °C
Lower temperature processing may be supported
ΔT 26–54 °C lower
C–C bond character
Class-level
1.54 Å, single bond, no π-delocalization
Impacts crystal packing and optical properties
Longer than conjugated diketones (~0.07 Å)

Near-UV and LED-Curable Polymer Formulations

Because Benzil's n-π* absorption extends into the 370–400 nm range, it is the preferred Type II photoinitiator for formulations designed for 365 nm or 395 nm LED curing systems. It outperforms benzophenone in thick or heavily pigmented coatings where short-wave UV-C light cannot penetrate, making it ideal for modern, energy-efficient industrial coating workflows[1].

Bulk Synthesis of Quinoxaline and Imidazole Intermediates

In pharmaceutical and agrochemical manufacturing, Benzil is the optimal 1,2-dicarbonyl precursor for condensation reactions with o-phenylenediamines. Its solid state and high boiling point (344°C) prevent the evaporative losses associated with volatile aliphatic diketones, ensuring precise stoichiometry and near-quantitative yields (95–98%) during large-scale reactor operations [2].

Low-Migration Coatings and Inks

For food-packaging inks or medical device adhesives subject to strict extractable limits, Benzil is selected over Type I initiators like benzoin. By operating via a Type II hydrogen-abstraction mechanism rather than homolytic cleavage, Benzil minimizes the generation of mobile, low-molecular-weight volatile fragments in the cured polymer matrix [3].

In-Situ Metal-Polymer Nanocomposite Manufacturing

Benzil is uniquely suited for the single-step photofabrication of metal-polymer nanocomposites. Its ability to generate highly reducing ketyl radical anions allows it to simultaneously initiate the polymerization network and reduce embedded metal salts (such as silver or copper) into functional nanoparticles (5–40 nm), streamlining the production of conductive or antimicrobial coatings[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Amine-synergized UV-curing
Reported amine-dependent efficiency switch
Photopolymerization conversion rate with tertiary amine
Redox mechanism in ionic liquids
Reversible two-step electron transfer in BMPY TfO
Cyclic voltammetry reversibility
Nucleophile-sensitive transformations
Higher reported electrophilicity vs PQ
Reactivity with nucleophiles under mild conditions
Low-temperature formulation
Lower melting point vs hydrobenzoin
Melt-processing below 100 °C

Physical Description

Yellow solid; [Merck Index] Yellow crystalline solid; [Alfa Aesar MSDS]

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

210.068079557 g/mol

Monoisotopic Mass

210.068079557 g/mol

Boiling Point

347.0 °C

Heavy Atom Count

16

LogP

3.38 (LogP)

Appearance

Solid powder

Melting Point

94.8 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S85X61172J

GHS Hazard Statements

Aggregated GHS information provided by 555 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 555 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 554 of 555 companies with hazard statement code(s):;
H315 (99.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.07e-04 mmHg

Pictograms

Irritant

Irritant

Other CAS

134-81-6

Wikipedia

Benzil
Medazepam

General Manufacturing Information

1,2-Ethanedione, 1,2-diphenyl-: ACTIVE

Synthesis, crystal structures, antiproliferative activities and reverse docking studies of eight novel Schiff bases derived from benzil

Xue Jie Tan, Di Wang, Xiao Ming Hei, Feng Cun Yang, Ya Ling Zhu, Dian Xiang Xing, Jian Ping Ma
PMID: 31919307   DOI: 10.1107/S2053229619015687

Abstract

Eight novel Schiff bases derived from benzil dihydrazone (BDH) or benzil monohydrazone (BMH) and four fused-ring carbonyl compounds (3-formylindole, FI; 3-acetylindole, AI; 3-formyl-1-methylindole, MFI; 1-formylnaphthalene, FN) were synthesized and characterized by elemental analysis, ESI-QTOF-MS,
H and
C NMR spectroscopy, as well as single-crystal X-ray diffraction. They are (1Z,2Z)-1,2-bis{(E)-[(1H-indol-3-yl)methylidene]hydrazinylidene}-1,2-diphenylethane (BDHFI), C
H
N
, (1Z,2Z)-1,2-bis{(E)-[1-(1H-indol-3-yl)ethylidene]hydrazinylidene}-1,2-diphenylethane (BDHAI), C
H
N
, (1Z,2Z)-1,2-bis{(E)-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinylidene}-1,2-diphenylethane (BMHMFI) acetonitrile hemisolvate, C
H
N
·0.5CH
CN, (1Z,2Z)-1,2-bis{(E)-[(naphthalen-1-yl)methylidene]hydrazinylidene}-1,2-diphenylethane (BDHFN), C
H
N
, (Z)-2-{(E)-[(1H-indol-3-yl)methylidene]hydrazinylidene}-1,2-diphenylethanone (BMHFI), C
H
N
O, (Z)-2-{(E)-[1-(1H-indol-3-yl)ethylidene]hydrazinylidene}-1,2-diphenylethanone (BMHAI), C
H
N
O, (Z)-2-{(E)-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinylidene}-1,2-diphenylethanone (BMHMFI), C
H
N
O, and (Z)-2-{(E)-[(naphthalen-1-yl)methylidene]hydrazinylidene}-1,2-diphenylethanone (BMHFN) C
H
N
O. Moreover, the in vitro cytotoxicity of the eight title compounds was evaluated against two tumour cell lines (A549 human lung cancer and 4T
mouse breast cancer) and two normal cell lines (MRC-5 normal lung cells and NIH 3T3 fibroblasts) by MTT assay. The results indicate that four (BDHMFI, BDHFN, BMHMFI and BMHFN) are inactive and the other four (BDHFI, BDHAI, BMHFI and BMHAI) show severe toxicities against human A549 and mouse 4T
cells, similar to the standard cisplatin. All the compounds exhibited weaker cytotoxicity against normal cells than cancer cells. The Swiss Target Prediction web server was applied for the prediction of protein targets. After analyzing the differences in frequency hits between these active and inactive Schiff bases, 18 probable targets were selected for reverse docking with the Surflex-dock function in SYBYL-X 2.0 software. Three target proteins, i.e. human ether-á-go-go-related (hERG) potassium channel, the inhibitor of apoptosis protein 3 and serine/threonine-protein kinase PIM1, were chosen as the targets. Finally, the ligand-based structure-activity relationships were analyzed based on the putative protein target (hERG) docking results, which will be used to design and synthesize novel hERG ion channel inhibitors.


Structure reactivity relationship in the accelerated formation of 2,3-diarylquinoxalines in the microdroplets of a nebuliser

Nadia Hayat, Nathan W Fenwick, Amie Saidykhan, Richard Telford, William Hc Martin, Richard T Gallagher, Richard D Bowen
PMID: 31547678   DOI: 10.1177/1469066719877346

Abstract

Competition experiments in which 1,2-phenylenediamine, C
H
(NH
)
, condenses with equimolar quantities of benzil, (C
H
CO)
, and a 3,3'- or 4,4'-disubstituted benzil (XC
H
CO)
(X = F, Cl, Br, CH
or CH
O) to form a mixture of 2,3-diphenylquinoxaline and the corresponding 2,3-diarylquinoxaline (Ar = XC
H
) in the microdroplets produced in a nebuliser allow a Hammett relationship with a ρ value of 1.8
to be developed for this accelerated condensation in the nebuliser. This structure reactivity relationship reveals that an appreciable amount of negative charge builds up on the carbon of the carbonyl group of the benzil during the rate-limiting step of the reaction, thus confirming that this process involves nucleophilic addition of the 1,2-phenylenediamine to the benzil. In general, the presence of an electron donating substituent, particularly in the 4 and 4' positions, in the benzil retards the reaction, whereas an electron attracting substituent, especially in the 3 and 3' position, accelerates it.


H

Yan-Dong Dai, Xue-Yi Sun, Wan Sun, Jing-Bo Yang, Rui Liu, Yi Luo, Tao Zhang, Yu Tian, Zhong-Lin Lu, Lan He
PMID: 31114827   DOI: 10.1039/c9ob00859d

Abstract

Nano drug delivery is a promising domain in biomedical theranostics and has aroused more and more attention in recent years. We report here an amphiphilic polymer TPG1, bearing a H2O2-sensitive benzil and an AIE fluorophore tetraphenylethene (TPE) unit, which is able to self-assemble into spherical nanosized micelles in aqueous solution. Doxorubicin (DOX) can be encapsulated into TPG1 micelles efficiently with the loading capability of up to 59% by weight. The benzil moiety could be cleaved via the Baeyer-Villiger type reaction in the presence of H2O2, leading to the decomposition of TPG1 micelles and release of DOX. In vitro studies indicated that DOX-loaded TPG1 micelles can be internalized by cancer cells, followed by unloading encapsulated DOX under the stimulation of H2O2. The drug release process can be monitored by the AIE fluorescence from the degradation products containing a TPE moiety. MTT assays against HeLa and HepG2 cancer cells demonstrated that DOX-loaded micelles showed good anticancer efficacy. The polymer TPG1 and the corresponding decomposed products showed great biocompatibility. Our data suggest that TPG1 has the potential to be employed for the controlled drug delivery system.


The identification of new substrates of human DHRS7 by molecular modeling and in vitro testing

Lucie Zemanová, Palani Kirubakaran, Ignacio Hernando Pato, Hana Štambergová, Jiří Vondrášek
PMID: 28687384   DOI: 10.1016/j.ijbiomac.2017.07.012

Abstract

Human DHRS7 (SDR34C1) is one of insufficiently described enzymes of the short-chain dehydrogenase/reductase superfamily. The members of this superfamily often play an important pato/physiological role in the human body, participating in the metabolism of diverse substrates (e.g. retinoids, steroids, xenobiotics). A systematic approach to the identification of novel, physiological substrates of DHRS7 based on a combination of homology modeling, structure-based virtual screening and experimental evaluation has been used. Three novel substrates of DHRS7 (dihydrotestosterone, benzil and 4,4'-dimetylbenzil) have been described.


Synthesis of benzil-o-carboxylate derivatives and isocoumarins through neighboring ester-participating bromocyclizations of o-alkynylbenzoates

Si-Tian Yuan, Hongwei Zhou, Lianpeng Zhang, Jin-Biao Liu, Guanyinsheng Qiu
PMID: 28537302   DOI: 10.1039/c7ob00845g

Abstract

Bromide mediated neighboring ester-participating bromocyclizations of o-alkynylbenzoates are described here for the synthesis of benzil-o-carboxylates. 4-bromoisocoumarins are also synthesized when phenyl o-alkynylbenzoate is used as the substrate. Mechanistic studies suggest that the whole process is composed of an electrophilic bromocyclization and a dibromohydration-based ring-opening, and the neighboring ester group participates in the bromocyclization. Interestingly, the two oxygen atoms of the keto carbonyls in benzil-o-carboxylates are both derived from water. The electrophilic bromo source is in situ generated from the oxidation of bromide.


Design, synthesis, characterization and antimicrobial/antioxidant activities of 1, 4-dicarbonyl-phenyl-dihydrazide based macrocyclic ligand and its Cu(II), Co(II) and Ni(II) complexes

Parveez Gull, Ovas Ahmad Dar, Manzoor Ahmad Malik, Athar Adil Hashmi
PMID: 27725279   DOI: 10.1016/j.micpath.2016.10.003

Abstract

Mononuclear transition metal complexes of Cu(II), Co(II) and Ni(II) with a newly synthesised macrocyclic ligand derived from 1, 4-dicarbonyl-phenyl-dihydrazide and 1,2-diphenylethane-1,2-dione (2:2) have been synthesised. The synthesised compounds were characterised by various physical and spectroscopic techniques including elemental analysis, FTIR, Uv-Vis.,
H NMR, mass spectra, magnetic moment and XRD. The investigation of these macrocyclic complexes established that the stability of metal-ligand coordination through N atoms as tetradentate chelates. The metal/ligands ratio of 1:1 was proposed to afford octahedral geometry for the complexes. The antimicrobial activity of the compounds against some bacterial and fungal species were done by well diffusion method and the results shows that the metal complexes have a promising biological activity comparable with the parent ligand against all bacterial and fungal species. The antioxidant activity of the compounds was also studied through scavenging effect on DPPH radicals with the copper complex showing enhanced activity than other compounds. Additionally, the docking studies predicted the high antimicrobial activity due to the interaction of ligand with the protein.


Self-assembly of Metallamacrocycles Employing a New Benzil-based Organometallic Bisplatinum(II) Acceptor

Bijan Roy, Sankarasekaran Shanmugaraju, Rupak Saha, Partha Sarathi Mukherjee
PMID: 26507762   DOI: 10.2533/chimia.2015.541

Abstract

A benzil-based semi-rigid dinuclear-organometallic acceptor 4,4'-bis[trans-Pt(PEt(3))(2)(NO(3))(ethynyl)]benzil (bisPt-NO(3)) containing a Pt-ethynyl functionality was synthesized in good yield and characterized by multinuclear NMR ((1)H, (31)P, and (13)C), electrospray ionization mass spectrometry (ESI-MS), and single-crystal X-ray diffraction analysis of the iodide analogue bisPt-I. The stoichiometric (1:1) combination of the acceptor bisPt-NO(3) separately with four different ditopic donors (L(1)-L(4); L(1) = 9-ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole, L(2) = 1,4-bis((1H-imidazol-1-yl)methyl)benzene, L(3) = 1,3-bis((1H-imidazol-1-yl)methyl)benzene and L(4) = 9,10-bis((1H-imidazol-1-yl) methyl)anthracene) yielded four [2 + 2] self-assembled metallacycles M(1)-M(4) in quantitative yields, respectively. All these newly synthesized assemblies were characterized by various spectroscopic techniques (NMR, IR, ESI-MS) and their sizes/shapes were predicted through geometry optimization employing the PM6 semi-empirical method. The benzil moiety was introduced in the backbone of the acceptor bisPt-NO(3) due to the interesting structural feature of long carbonyl C-C bond (∼1.54 Å), which enabled us to probe the role of conformational flexibility on size and shapes of the resulting coordination ensembles.


Biotransformation Capacity of Carboxylesterase in Skin and Keratinocytes for the Penta-Ethyl Ester Prodrug of DTPA

Jing Fu, Matthew Sadgrove, Lesley Marson, Michael Jay
PMID: 27130352   DOI: 10.1124/dmd.116.069377

Abstract

The penta-ethyl ester prodrug of the chelating agent diethylene triamine pentaacetic acid (DTPA), referred to as C2E5, effectively accelerated clearance of americium after transdermal delivery. Carboxylesterases (CESs) play important roles in facilitating C2E5 hydrolysis. However, whether CESs in human skin hydrolyze C2E5 remains unknown. We evaluated the gene and protein expression of CESs in distinctive human epidermal cell lines: HEKa, HEKn, HaCaT, and A431. The substrates p-nitrophenyl acetate (pNPA) and 4-nitrophenyl valerate (4-NPV) were used to access esterase and CES activity. C2E5 hydrolysis was measured by radiometric high-performance liquid chromatography after incubation of [(14)C]C2E5 with supernatant fractions after centrifugation at 9000g (S9) prepared from skin cell lines. CES-specific inhibitors were used to access metabolism in human skin S9 fractions with analysis by liquid chromatography-tandem mass spectrometry. We identified the human carboxylesterase 1 and 2 (CES1 and CES2) bands in a Western blot. The gene expression of these enzymes was supported by a real-time polymerase chain reaction (qPCR). pNPA and 4-NPV assays demonstrated esterase and CES activity in all the cell lines that were comparable to human skin S9 fractions. The prodrug C2E5 was hydrolyzed by skin S9 fractions, resulting in a primary metabolite, C2E4. In human skin S9 fractions, inhibition of C2E5 hydrolysis was greatest with a pan-CES inhibitor (benzil). CES1 inhibition (troglitazone) was greater than CES2 (loperamide), suggesting a primary metabolic role for CES1. These results indicate that human keratinocyte cell lines are useful for the evaluation of human cutaneous metabolism and absorption of ester-based prodrugs. However, keratinocytes from skin provide a small contribution to the overall metabolism of C2E5.


Explore Compound Types